Pharmacokinetics vs. Ketone Ester in Humans
Sodium 3-hydroxybutyrate, as a component of ketone salts (KS), produces a significantly lower peak blood concentration of the bioactive D-βHB enantiomer compared to a pure ketone monoester (KE) in a direct head-to-head human study [1]. Following ingestion of a drink delivering ~12 g of βHB equivalents, the KE group achieved a peak plasma concentration (Cmax) of 2.8 mM for D-βHB, while the KS group reached only 1.0 mM [2]. The difference was highly significant (P < 0.001). Furthermore, the KS drink introduced 50% L-βHB, an isoform with unknown physiological activity in humans, which remained elevated in the blood for over 8 hours [3].
| Evidence Dimension | Peak Plasma D-βHB Concentration (Cmax) in Humans |
|---|---|
| Target Compound Data | 1.0 mM (from Ketone Salt drink containing Sodium and Potassium βHB) |
| Comparator Or Baseline | 2.8 mM (from Ketone Ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate) |
| Quantified Difference | 1.8 mM lower (P < 0.001) |
| Conditions | Randomized controlled trial; 15 healthy human volunteers; single oral dose of ~12 g βHB; measured over 4 hours. |
Why This Matters
This data proves sodium 3-hydroxybutyrate cannot be interchanged with a ketone ester for applications requiring a rapid, high-magnitude elevation of D-βHB, and highlights the presence of the non-physiological L-isoform.
- [1] Stubbs BJ, Cox PJ, Evans RD, Santer P, Miller JJ, Faull OK, Magor-Elliott S, Hiyama S, Stirling M, Clarke K. On the Metabolism of Exogenous Ketones in Humans. Frontiers in Physiology. 2017;8:848. View Source
- [2] Stubbs BJ, et al. On the Metabolism of Exogenous Ketones in Humans. Frontiers in Physiology. 2017;8:848. View Source
- [3] Stubbs BJ, et al. On the Metabolism of Exogenous Ketones in Humans. Frontiers in Physiology. 2017;8:848. View Source
